![molecular formula C12H10ClN3O4 B2653742 2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-61-0](/img/structure/B2653742.png)
2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
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Description
Scientific Research Applications
Insecticide Action and Binding to Acetylcholine Receptors : One study focuses on the binding of imidacloprid, a compound related to the chemical structure , to insect nicotinic acetylcholine receptors. This study highlights its high affinity and specific binding, indicating its potential use as an insecticide (Liu & Casida, 1993).
Potential in Treating Diseases Involving ACAT-1 Overexpression : Another study discusses the discovery of a compound with similarities to the chemical structure of interest as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), suggesting its potential application in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Use as Fluorescent Probes for Mercury Ion : Research indicates that certain imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, can act as efficient fluorescent probes for mercury ions, highlighting their potential application in environmental monitoring (Shao et al., 2011).
Corrosion Inhibition in Acid Media : A study on imidazoline derivatives, which share a part of the chemical structure with the compound , shows potential as corrosion inhibitors in acid media. This indicates a possible application in industrial corrosion protection (Cruz et al., 2004).
Inhibition of Monoamine Oxidase A : Research on oxazolidinone derivatives, related to the compound , shows reduced activity against monoamine oxidase A, suggesting potential use in developing antibacterials with improved safety profiles (Reck et al., 2005).
Potential in Anticancer Therapy : A study demonstrates that certain imidazolidinedione derivatives, structurally similar to the compound , exhibit significant anticancer activity, suggesting their potential use in cancer therapy (Kaminskyy et al., 2009).
Use in Antimicrobial Compounds : Research on benzothiazole derivatives having acetamido pharmacophore indicates their potential as anticonvulsant agents, which could also be relevant for derivatives of the compound (Amir et al., 2012).
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-8-3-1-2-7(4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNZTOZXBKCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide |
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